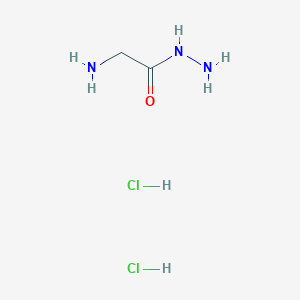

2-Aminoacetohydrazide dihydrochloride

Description

Properties

IUPAC Name |

2-aminoacetohydrazide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3O.2ClH/c3-1-2(6)5-4;;/h1,3-4H2,(H,5,6);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILCIFPTFJGROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878763-70-3 | |

| Record name | 2-aminoacetohydrazide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminoacetohydrazide Dihydrochloride and Its Analogues

Conventional Synthetic Routes to 2-Aminoacetohydrazide Derivatives

Conventional methods for the synthesis of 2-aminoacetohydrazide derivatives have traditionally relied on well-established chemical transformations. These routes often involve multiple steps and the use of standard laboratory reagents and conditions.

The most common and straightforward method for the preparation of acyl hydrazides is the hydrazinolysis of corresponding esters. rsc.org This reaction involves the treatment of an ester with hydrazine (B178648) hydrate (B1144303), leading to the formation of the hydrazide and the corresponding alcohol as a byproduct. In the context of 2-aminoacetohydrazide, the synthesis typically starts from an ester of glycine (B1666218), such as ethyl aminoacetate hydrochloride (also known as glycine ethyl ester hydrochloride).

H2NCH2COOC2H5·HCl + N2H4·H2O → H2NCH2CONHNH2·HCl + C2H5OH + H2O

A typical laboratory-scale synthesis involves dissolving ethyl aminoacetate hydrochloride in a suitable solvent, such as ethanol, followed by the addition of hydrazine hydrate. The reaction mixture is often stirred at room temperature or gently heated to drive the reaction to completion. The product, 2-aminoacetohydrazide hydrochloride, can then be isolated by crystallization.

A related approach involves the use of N-protected glycine esters. The protecting group, such as a Boc (tert-butoxycarbonyl) group, prevents side reactions involving the amino group during the hydrazinolysis step. Following the formation of the N-protected hydrazide, the protecting group is removed to yield the final product. nih.gov

In some synthetic strategies, the entire aminoacetohydrazide moiety is introduced into a target molecule. This can be achieved by using 2-aminoacetohydrazide as a nucleophile in reactions with various electrophiles. For instance, 2-aminoacetohydrazide can react with aldehydes and ketones to form the corresponding hydrazones.

Another important strategy involves the use of precursors that can be readily converted to the aminoacetohydrazide group. One such precursor is ethyl hydrazinoacetate hydrochloride. This compound can be prepared by the reaction of ethyl chloroacetate (B1199739) with hydrazine hydrate. google.com The resulting ethyl hydrazinoacetate can then be used in subsequent reactions to build more complex molecules containing the acetohydrazide backbone.

The synthesis of Girard's reagent T, which is trimethylglycine hydrazide chloride, provides a relevant example of building a substituted aminoacetohydrazide structure. This synthesis involves the reaction of ethyl chloroacetate with tripropylamine, followed by hydrazinolysis of the resulting quaternary ammonium (B1175870) salt with hydrazine hydrate. rsc.org This method highlights a two-step process to construct a functionalized acetohydrazide. A similar strategy could be envisioned for 2-aminoacetohydrazide by starting with a suitably protected amino-substituted chloroacetate.

Green Chemistry Approaches in 2-Aminoacetohydrazide Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several principles of green chemistry can be applied to the synthesis of 2-aminoacetohydrazide and its derivatives. These include the use of safer solvents, atom economy, and the use of catalysts to improve reaction efficiency. For instance, the use of L-proline, a naturally occurring amino acid, has been explored as a catalyst in the synthesis of hydrazide derivatives, offering an environmentally friendly alternative to traditional catalysts. mdpi.com The use of water as a solvent, where feasible, also aligns with green chemistry principles.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, can also contribute to a greener process by reducing solvent usage and waste generation.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rjptonline.org The synthesis of various hydrazide derivatives has been successfully achieved using microwave irradiation. For example, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been accomplished by reacting methyl salicylate (B1505791) and hydrazine hydrate under microwave irradiation for a few minutes. fip.org This approach could be adapted for the synthesis of 2-aminoacetohydrazide from glycine esters.

Solvent-free synthesis is another key green chemistry technique that eliminates the need for potentially harmful organic solvents. Reactions are typically carried out by grinding the solid reactants together, sometimes with a catalytic amount of a liquid to facilitate the reaction. This method has been successfully applied to the synthesis of various hydrazides. researchgate.net For instance, the reaction of carboxylic acids with hydrazine hydrate can be achieved by grinding them in a mortar and pestle at room temperature.

The following table summarizes a comparison between conventional and green synthetic methods for hydrazide formation:

| Feature | Conventional Method (Reflux) | Microwave-Assisted Method | Solvent-Free Method |

| Reaction Time | Hours | Minutes | Minutes to Hours |

| Energy Consumption | High | Low | Very Low |

| Solvent Usage | Significant | Minimal or None | None |

| Yield | Moderate to High | Often Higher | Moderate to High |

| Work-up | Often requires extensive purification | Simpler purification | Minimal purification |

Synthesis of Key 2-Aminoacetohydrazide Analogues and Precursors

The synthesis of analogues and precursors of 2-aminoacetohydrazide is important for expanding the chemical space and for providing versatile building blocks for further synthetic transformations.

One important class of analogues are the N-substituted 2-aminoacetohydrazides. These can be prepared by starting with N-substituted glycine esters and following the ester hydrazinolysis route. Alternatively, direct alkylation or acylation of the amino group of 2-aminoacetohydrazide can be performed, although this may require the use of protecting groups to achieve selectivity.

A key precursor for many acetohydrazide derivatives is cyanoacetohydrazide. This versatile precursor contains multiple reactive sites and has been used extensively in the synthesis of a wide range of heterocyclic compounds. researchgate.netchemrxiv.org The synthesis of cyanoacetohydrazide itself is typically achieved through the hydrazinolysis of ethyl cyanoacetate.

The synthesis of semicarbazide (B1199961) from urea (B33335) and hydrazine is another relevant reaction that produces a structurally related compound. wikipedia.orgyoutube.com This reaction highlights the formation of a C-N bond adjacent to a hydrazine moiety, a key structural feature of 2-aminoacetohydrazide.

The following table lists some key precursors and analogues and their typical synthetic starting materials:

| Compound | Starting Material(s) |

| 2-Aminoacetohydrazide | Glycine ethyl ester, Hydrazine hydrate |

| Cyanoacetohydrazide | Ethyl cyanoacetate, Hydrazine hydrate |

| Semicarbazide | Urea, Hydrazine hydrate |

| Girard's Reagent T | Ethyl chloroacetate, Trimethylamine, Hydrazine hydrate |

Chemical Reactivity and Transformation Pathways of 2 Aminoacetohydrazide Dihydrochloride

Fundamental Reaction Mechanisms

2-Aminoacetohydrazide possesses two primary nucleophilic centers: the primary amino group (-NH2) attached to the acetyl backbone and the hydrazide moiety (-CONHNH2). The reactivity of these groups dictates the compound's role in various chemical transformations. The terminal nitrogen of the hydrazide group is generally considered the more potent nucleophile compared to the primary amino group. This enhanced nucleophilicity is attributed to the "alpha effect," where the presence of an adjacent atom with lone pair electrons (the other nitrogen atom) increases the reactivity of the nucleophilic center.

This pronounced nucleophilic character allows both the amino and hydrazide groups to readily attack electron-deficient centers. Consequently, 2-aminoacetohydrazide is a versatile precursor for the synthesis of various heterocyclic compounds. rdd.edu.iqchemrxiv.org For instance, it can react with compounds like β-keto-esters and aryl diazonium salts in reactions such as the Japp–Klingemann reaction to form more complex structures. wikipedia.org The dual nucleophilic sites enable its use as a building block in constructing molecules such as pyrazoles, oxadiazoles, and triazoles. rdd.edu.iqresearchgate.net The specific reaction site—either the amino or the hydrazide group—can often be controlled by adjusting reaction conditions or by using appropriate protecting groups.

The hydrazide moiety is susceptible to both oxidation and reduction, although oxidation is more commonly studied. The oxidation of hydrazides can proceed through various pathways depending on the oxidizing agent and reaction conditions. nih.gov Strong oxidizing agents can lead to the cleavage of the nitrogen-nitrogen bond and the formation of carboxylic acids. nih.goveopcw.com For example, studies on benzhydrazide and phenylacetic hydrazide have shown that they are cleanly oxidized to their corresponding carboxylic acids (benzoic acid and phenylacetic acid, respectively) by hexachloroiridate(IV). nih.gov

Under milder conditions, oxidation can yield different products. The reaction of hydrazides can sometimes produce acyl radicals as intermediates, which can then undergo further reactions. The specific products are highly dependent on the substrate and the chosen oxidant. Common oxidizing agents used for organic compounds include chromic acid, potassium permanganate, and osmium tetroxide. eopcw.comlibretexts.org Conversely, the carbonyl group within the hydrazide can be reduced. However, the reduction of the hydrazide group itself is less common than the reduction of other functional groups like aldehydes or ketones. libretexts.org

The nucleophilic nature of the amino and hydrazide nitrogen atoms makes them prime sites for nucleophilic substitution reactions. nih.gov These reactions are fundamental for building more complex molecular architectures from the 2-aminoacetohydrazide scaffold. Both the primary amine and the terminal nitrogen of the hydrazide can act as nucleophiles, attacking electrophilic carbon atoms or other centers.

A common example is acylation, where an acyl group is introduced by reacting the compound with an acyl chloride or anhydride (B1165640). Similarly, alkylation can occur through reaction with alkyl halides. Recent studies have highlighted methods for N-N bond formation via S_N2 substitution at an amide nitrogen center, allowing for the synthesis of complex hydrazide derivatives under mild conditions. nih.gov These substitution reactions are crucial for creating precursors for various heterocyclic systems. For example, reacting 2-aminobenzhydrazide (B158828) with phenyl isothiocyanate leads to the formation of thiadiazole and triazole rings through substitution and subsequent cyclization. rdd.edu.iqresearchgate.net

The kinetics of reactions involving hydrazides, particularly hydrazone formation, have been extensively studied. The rate of these reactions is highly dependent on pH. The formation of imine derivatives, such as hydrazones, is an acid-catalyzed process. libretexts.org The reaction rate is typically maximal in a mildly acidic environment, often around pH 4-5. libretexts.orgtu.edu.iqnih.gov At higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, which is necessary for its elimination as water. libretexts.orgtu.edu.iq Conversely, at very low pH, the hydrazine (B178648) nucleophile becomes protonated, rendering it non-nucleophilic and thus slowing the initial attack on the carbonyl carbon. tu.edu.iq

| Reactant Combination | pH | Rate Constant (M⁻¹s⁻¹) | Catalytic Feature |

| Butyraldehyde + Hydrazine | 7.4 | ~15-20 | Simple alkyl aldehyde (fast reactant) nih.gov |

| Benzaldehyde + Hydrazine | 7.4 | ~0.2-0.3 | Standard aromatic aldehyde nih.gov |

| 2-Formylphenyldihydrogen phosphate (B84403) + Hydrazine | 7.0 | Increased by >10x vs. Salicylaldehyde | Intramolecular phosphate catalysis nih.gov |

| m-Nitrobenzhydrazide + Acetic Acid | 61°C | Follows pseudo-first-order kinetics | Dependent on acetic acid concentration nih.gov |

This table presents illustrative kinetic data based on findings from related studies to show general principles.

Derivatization Strategies for Advanced Chemical Structures

One of the most significant reactions of 2-aminoacetohydrazide involves its condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction specifically involves the terminal -NH2 group of the hydrazide moiety, which is more nucleophilic than the primary amino group on the acetyl backbone. The resulting products, hydrazones, are a class of compounds containing the R¹R²C=N-NH- structure. wikipedia.org When the amine part of the C=N group is a hydrazide, the product can also be referred to as an acylhydrazone. tu.edu.iq

The formation of these derivatives is an acid-catalyzed nucleophilic addition-elimination reaction. niscpr.res.in The mechanism involves the initial nucleophilic attack of the hydrazide's terminal nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer to form a carbinolamine intermediate. libretexts.orgtu.edu.iq Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation yields the stable hydrazone product. libretexts.orgniscpr.res.in

This reaction is highly reliable and is used to synthesize a wide array of derivatives. researchgate.net These hydrazones and Schiff bases are not only stable and often crystalline products, but they also serve as important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. rdd.edu.iqresearchgate.netchemmethod.com

Table of Reaction Examples

| Carbonyl Compound | Reagent | Conditions | Product Type |

| Aromatic Aldehydes | 2-Aminobenzhydrazide | Absolute EtOH, Glacial Acetic Acid, Reflux | Schiff Base researchgate.net |

| Various Aldehydes | 2-Phenylacetohydrazide | Various Solvents (e.g., Ethanol) | Hydrazone researchgate.net |

| Ketones | Primary Amines | Mildly Acidic (pH ~4.5) | Imine (Schiff Base) tu.edu.iq |

| Aldehydes | Hydrazine | Mildly Acidic | Hydrazone wikipedia.org |

Cyclization Reactions for the Construction of Heterocyclic Scaffolds

The bifunctional nature of 2-aminoacetohydrazide, containing both a primary amine and a hydrazide moiety, makes it a versatile building block in heterocyclic synthesis. These functional groups can participate in a variety of cyclization reactions, providing access to a wide array of heterocyclic scaffolds. The dihydrochloride (B599025) salt of 2-aminoacetohydrazide serves as a stable and water-soluble precursor, which can be neutralized in situ to liberate the reactive free base for subsequent transformations. The following sections detail the utility of this compound, referred to more generally as glycinohydrazide in synthetic literature, in constructing oxadiazole, benzothiazole (B30560), and other nitrogen-containing heterocyclic systems.

Synthesis of Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry. openmedicinalchemistryjournal.com 2-Aminoacetohydrazide provides a direct route to 5-(aminomethyl)-1,3,4-oxadiazole derivatives through cyclization reactions that involve the hydrazide functionality. A common and straightforward method to achieve this transformation is the reaction with carbon disulfide in a basic medium.

The general reaction sequence involves the initial formation of a dithiocarbazate salt upon reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This intermediate, upon heating, undergoes dehydrosulfurization to yield the corresponding 1,3,4-oxadiazole-2-thiol. The primary amino group on the side chain can be protected prior to this reaction or can be carried through the sequence if reaction conditions are controlled.

Another prevalent method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydrative cyclization of 1,2-diacylhydrazine precursors. nih.gov In this approach, the primary amine of 2-aminoacetohydrazide would first be acylated, followed by acylation of the terminal nitrogen of the hydrazide moiety. The resulting diacylhydrazine can then be cyclized using a variety of dehydrating agents such as phosphorus oxychloride, polyphosphoric acid, or triflic anhydride to afford the desired oxadiazole. openmedicinalchemistryjournal.com

Table 1: General Methods for the Synthesis of 1,3,4-Oxadiazole Derivatives from Hydrazides

| Reagent/Method | Intermediate | Product Type | Reference |

| Carbon Disulfide / KOH | Dithiocarbazate | 1,3,4-Oxadiazole-2-thiol | lookchem.com |

| Carboxylic Acids / Dehydrating Agent (e.g., POCl₃) | 1,2-Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole | openmedicinalchemistryjournal.comnih.gov |

| Acyl Chlorides | 1,2-Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole | openmedicinalchemistryjournal.com |

| Orthoesters | N-Acylhydrazidine | 2-Substituted-1,3,4-oxadiazole | General Method |

Formation of Benzothiazole Analogues

The direct synthesis of benzothiazole analogues from 2-aminoacetohydrazide is not a commonly reported transformation, as the construction of the benzothiazole core typically involves the reaction of a 2-aminothiophenol (B119425) derivative with a carboxylic acid, aldehyde, or a related electrophile. mdpi.comunife.it However, 2-aminoacetohydrazide can be envisioned as a synthon for constructing molecules containing a benzothiazole moiety through a multi-step sequence.

A hypothetical pathway could involve the initial reaction of the primary amino group of 2-aminoacetohydrazide with an isothiocyanate. The resulting thiourea (B124793) could then undergo further chemical modification. Alternatively, the hydrazide functionality could be transformed into a different reactive group that could participate in a benzothiazole-forming cyclization.

For instance, a benzothiazole scaffold tethered to an aminoacetohydrazide-derived side chain could be synthesized. This would involve preparing a benzothiazole derivative with a suitable electrophilic site, which could then be reacted with the nucleophilic primary amine or hydrazide of 2-aminoacetohydrazide. For example, a 2-(chloromethyl)benzothiazole could react with the primary amine of 2-aminoacetohydrazide to yield the corresponding N-substituted product. While this does not represent a de novo synthesis of the benzothiazole ring from the aminoacetohydrazide, it illustrates a pathway to benzothiazole analogues. nih.gov

Table 2: Key Reactions in Benzothiazole Synthesis (Illustrative)

| Reactants | Product | Type of Reaction | Reference |

| 2-Aminothiophenol + Carboxylic Acid | 2-Substituted Benzothiazole | Condensation/Cyclization | mdpi.com |

| 2-Aminothiophenol + Aldehyde | 2-Substituted Benzothiazole | Condensation/Oxidative Cyclization | mdpi.com |

| 2-Aminothiophenol + Acyl Chloride | 2-Substituted Benzothiazole | Condensation/Cyclization | mdpi.com |

Access to Other Nitrogen-Containing Heterocyclic Systems

The versatile reactivity of 2-aminoacetohydrazide allows for its use in the synthesis of various other nitrogen-containing heterocycles, including pyrazoles and triazoles.

Pyrazoles: Pyrazole (B372694) rings are commonly formed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. beilstein-journals.orgconicet.gov.ar 2-Aminoacetohydrazide, possessing a free hydrazinyl group, can react with various 1,3-dicarbonyl compounds such as β-diketones, β-ketoesters, and α,β-unsaturated ketones to yield substituted pyrazoles. nih.govorganic-chemistry.org The reaction typically proceeds under acidic or basic catalysis and involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The primary amino group on the side chain offers a handle for further functionalization.

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from 2-aminoacetohydrazide through several routes. One common method involves the reaction of the hydrazide with an isothiocyanate. nih.gov The primary amine of 2-aminoacetohydrazide would first need to be protected. The subsequent reaction of the hydrazide with an isothiocyanate yields a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization under basic conditions to form a 1,2,4-triazole-3-thione. Alternatively, reaction with acyl isothiocyanates can also lead to triazole derivatives. arkat-usa.org

Table 3: Synthesis of Other Nitrogen-Containing Heterocycles from Hydrazides

| Heterocycle | Key Reactant | General Conditions | Reference |

| Pyrazole | 1,3-Diketone / β-Ketoester | Acidic or basic catalysis, heating | beilstein-journals.orgconicet.gov.ar |

| 1,2,4-Triazole-3-thione | Isothiocyanate | Formation of thiosemicarbazide, followed by base-catalyzed cyclization | nih.gov |

Applications As a Versatile Chemical Building Block in Academic Research

Role in the Synthesis of Complex Organic Molecules

2-Aminoacetohydrazide and its derivatives are instrumental in the synthesis of a variety of complex organic molecules, most notably heterocyclic compounds. The presence of both nucleophilic nitrogen atoms allows for cyclization reactions to form stable ring structures, which are foundational to many biologically active compounds.

One significant application is in the synthesis of aza-diketopiperazines (aza-DKPs). The synthesis of these scaffolds can be achieved through the cyclization of a 2-aminoacetohydrazide derivative. rsc.org This strategy involves the use of a 2-aminohydrazide derivative and the introduction or formation of a suitable functional group, such as a carbamate, carbazate, or isocyanate, which leads to the formation of the urea (B33335) moiety present in an aza-DKP. rsc.org For instance, a one-step synthesis of aza-DKPs from a 2-aminoacetohydrazide can be accomplished using phosgene (B1210022) or its synthetic analogues like diphosgene, leading to good yields of pyrazolo[1,5-d]-1,2,4-triazines. rsc.org

The general synthetic approach to aza-DKPs from 2-aminoacetohydrazide derivatives is outlined in the scheme below:

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Carbamate derivative of an amino acid | Hydrazine (B178648) monohydrate | 2-Aminoacetohydrazide derivative (formed in situ), then cyclized to Aza-DKP | 26-71 | rsc.org |

| 2-Aminoacetohydrazide precursors | Diphosgene | Pyrazolo[1,5-d]-1,2,4-triazines | 53-68 | rsc.org |

| Allyl-substituted aza-DKP | Rh(I)-catalyst | Bicyclic and tricyclic aza-DKP scaffolds | - | nih.gov |

This table summarizes different synthetic strategies for aza-diketopiperazines starting from or involving 2-aminoacetohydrazide derivatives.

Furthermore, the hydrazide functionality is a common precursor for the synthesis of various five-membered heterocyclic rings such as pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. While direct synthesis from 2-aminoacetohydrazide dihydrochloride (B599025) is a subject of ongoing research, the general reactivity of the hydrazide group is well-established. For example, hydrazides react with 1,3-dicarbonyl compounds to form pyrazoles, and with carboxylic acids or their derivatives under dehydrating conditions to yield 1,3,4-oxadiazoles.

Precursor in the Development of Agrochemical Intermediates

For instance, many modern fungicides and herbicides are amino acid synthesis inhibitors. umn.edu The structural motifs that can be generated from 2-aminoacetohydrazide are similar to those found in these active compounds. The development of novel fungicides, such as aminopyrifen, highlights the industry's interest in amine-containing heterocyclic structures. nih.gov

The potential pathways to agrochemical intermediates from 2-aminoacetohydrazide dihydrochloride can be conceptualized through the synthesis of key heterocyclic scaffolds known for their pesticidal activities.

| Heterocyclic Scaffold | Potential Agrochemical Application | Relevant Compound Classes |

| Pyrazole (B372694) | Fungicide, Insecticide, Herbicide | Phenylpyrazole insecticides, Pyrazole carboxamide fungicides |

| 1,2,4-Triazole (B32235) | Fungicide, Herbicide | Triazole fungicides (e.g., tebuconazole), Triazolinone herbicides |

| 1,3,4-Oxadiazole (B1194373) | Herbicide, Insecticide | Oxadiazole-based herbicides (e.g., oxadiazon) |

This table illustrates the conceptual link between heterocyclic compounds derivable from 2-aminoacetohydrazide and their applications in agrochemicals.

Building Block for Advanced Materials Precursors (Conceptual)

The bifunctional nature of this compound makes it a conceptually attractive building block for the synthesis of precursors for advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The amino and hydrazide groups can act as ligands, coordinating with metal ions to form extended network structures.

Coordination polymers constructed from ligands containing amino acid or hydrazide moieties have been shown to exhibit interesting properties. For example, coordination polymers of Ni(II) with 2-(4-bromophenoxy)acetohydrazide (B95197) have been synthesized and characterized, revealing a polymeric structure where the hydrazide acts as a bidentate ligand. mdpi.com Similarly, chiral coordination polymers have been formed using amino acids, which chelate metal atoms through their amino and carboxylate groups. hhu.de

While direct synthesis of MOFs using this compound as the primary ligand is an area for future exploration, the principles of MOF construction support its potential. Amino-functionalized organic linkers, such as 2-aminobenzene-1,4-dicarboxylic acid, are widely used in the synthesis of MOFs like UiO-66-NH2. google.com The amino groups in these frameworks can be further modified or can directly contribute to the material's properties, such as gas adsorption and catalysis. rsc.org

The conceptual application of this compound in advanced materials can be summarized as follows:

| Material Class | Potential Role of 2-Aminoacetohydrazide | Desired Properties |

| Coordination Polymers | Bidentate or bridging ligand | Catalysis, Magnetic properties, Antimicrobial activity |

| Metal-Organic Frameworks (MOFs) | Functional organic linker | Gas storage and separation, Catalysis, Sensing |

| Energetic Materials | High-nitrogen content precursor | High heat of formation, Thermal stability |

This table outlines the conceptual applications of this compound as a precursor for advanced materials.

The synthesis of energetic materials often relies on heterocyclic compounds with a high nitrogen content to achieve a high heat of formation and density. chemistry-chemists.com The triazole and tetrazole rings, which can be synthesized from hydrazide precursors, are common motifs in energetic materials. Conceptually, 2-aminoacetohydrazide could serve as a starting point for the synthesis of such high-energy-density materials.

Coordination Chemistry of 2 Aminoacetohydrazide Dihydrochloride

Ligand Design and Coordination Modes

2-Aminoacetohydrazide is a multifunctional ligand with several potential coordination sites. Its design, stemming from the combination of an amino acid and a hydrazide moiety, imparts unique properties that make it an effective chelating and bridging agent in the formation of both mononuclear and polynuclear metal complexes.

2-Aminoacetohydrazide possesses multiple donor atoms, making it a classic example of a polydentate ligand. Ligands with more than one donor atom are capable of forming chelate rings with a central metal ion, which enhances the stability of the resulting complex compared to complexes with monodentate ligands—a phenomenon known as the chelate effect.

The primary donor sites in 2-aminoacetohydrazide are the nitrogen of the amino group (-NH2), the nitrogen atoms of the hydrazide group (-NH-NH2), and the oxygen atom of the carbonyl group (C=O). This arrangement allows the ligand to act as a bidentate or tridentate chelating agent. For instance, it can coordinate to a metal ion through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide group, forming a stable five-membered chelate ring. In its Schiff base derivatives, created by condensation with aldehydes or ketones, the coordination often occurs through the azomethine nitrogen and the deprotonated enolic oxygen.

In Schiff base complexes derived from 2-aminoacetohydrazide (formed from glycine (B1666218) and hydrazine (B178648) hydrate), the ligand has been observed to act as a bidentate ligand, coordinating through the imino nitrogen and the amine nitrogen. In some cases, it can also act as a tridentate ligand, with the carbonyl oxygen participating in the coordination. nih.gov The versatility in coordination is also influenced by the pH of the reaction medium, which can lead to the deprotonation of the hydrazide moiety, creating an anionic ligand with different coordination properties.

A bridging ligand is one that simultaneously connects two or more metal centers. 2-Aminoacetohydrazide and its derivatives have the structural features necessary to act as bridging ligands, facilitating the formation of polynuclear complexes. The hydrazide group itself is a well-known bridging unit in coordination chemistry.

Amino acid hydrazide ligands have demonstrated the ability to form coordination polymers where the hydrazide bridge mediates magnetic interactions between metal centers. rsc.org For example, in certain copper(II) coordination polymers, deprotonated amino acid hydrazide ligands can act as bridging bi- and tridentate ligands, connecting multiple copper ions. rsc.org The N-N backbone of the hydrazide can bridge two metal ions, leading to the formation of dimeric or polymeric structures. This bridging can occur in conjunction with chelation to each metal center, resulting in complex, high-dimensional networks. The ability of 2-aminoacetohydrazide to form such bridges is crucial in the design of polynuclear complexes with interesting magnetic or catalytic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-aminoacetohydrazide and its derivatives is typically achieved by reacting a metal salt with the ligand in a suitable solvent, often with heating to facilitate the reaction. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

2-Aminoacetohydrazide and its derivatives form stable complexes with a wide range of transition metals. The coordination behavior and the resulting geometry of the complexes are dependent on the metal ion, the metal-to-ligand ratio, and the reaction conditions.

Cu(II), Ni(II), and Co(II): Schiff base derivatives of 2-aminoacetohydrazide have been successfully complexed with Cu(II), Ni(II), and Co(II). redalyc.orgresearchgate.net In these complexes, the ligand often coordinates in a 1:1 metal-to-ligand ratio. redalyc.orgresearchgate.net

Mn(II), Fe(III), and Zn(II): Glycine complexes, which are structurally related to 2-aminoacetohydrazide, have been synthesized with Mn(II), Fe(III), and Zn(II). ekb.eg These complexes often exhibit a 1:2 or 1:3 metal-to-ligand ratio depending on the charge of the metal ion. ekb.eg

V(IV) and V(V): Vanadium complexes with hydrazide and hydrazone ligands have been synthesized and characterized. rsc.orgnih.govrsc.org These complexes are often dimeric in the solid state, with the hydrazide ligands coordinating in a bidentate fashion. rsc.org In solution, they can form monomeric species. rsc.org Vanadium(V) complexes with hydrazides have been assigned an octahedral geometry. nih.gov

U(VI): Uranyl(VI) complexes with various hydrazide ligands have been synthesized and characterized. nih.gov These complexes typically exhibit an octahedral geometry around the UO₂²⁺ ion and are diamagnetic. nih.gov Gas-phase studies on the interaction of uranyl(VI) with glycine, the parent amino acid of 2-aminoacetohydrazide, have also been conducted to understand the fundamental coordination behavior. mdpi.comescholarship.org

The synthesis of these complexes is generally straightforward, involving the mixing of the metal salt and the ligand in a suitable solvent, followed by isolation of the solid product.

The coordination geometry and electronic structure of the metal complexes of 2-aminoacetohydrazide are determined using a combination of spectroscopic techniques and magnetic susceptibility measurements.

Coordination Geometries: The geometry of the metal center in these complexes can vary significantly. For Schiff base derivatives of 2-aminoacetohydrazide, Co(II) and Ni(II) complexes have been found to adopt square planar geometries, while Cu(II) complexes tend to be octahedral. researchgate.net In other studies with similar ligands, Ni(II) has been observed in an octahedral geometry, while Co(II) and Cu(II) were found in square planar arrangements. redalyc.org Vanadium(V) and Uranyl(VI) hydrazide complexes generally exhibit octahedral geometries. nih.govnih.gov

The table below summarizes the typical coordination geometries observed for various metal ions with 2-aminoacetohydrazide and related ligands.

| Metal Ion | Typical Coordination Geometry |

| Cu(II) | Octahedral, Square Planar |

| Ni(II) | Octahedral, Square Planar |

| Co(II) | Square Planar |

| Mn(II) | Octahedral |

| Fe(III) | Octahedral |

| Zn(II) | Tetrahedral, Octahedral |

| V(IV)/V(V) | Octahedral, Square Pyramidal |

| U(VI) | Octahedral |

Electronic Structures: The electronic structures of these complexes are investigated using UV-Visible spectroscopy and magnetic moment measurements. The position and intensity of d-d electronic transitions in the UV-Vis spectra provide information about the coordination geometry and the ligand field strength. Magnetic susceptibility measurements help to determine the number of unpaired electrons in the metal center, which is indicative of the oxidation state and the spin state of the metal ion. For example, the diamagnetic nature of U(VI) complexes confirms the +6 oxidation state. nih.gov

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand. A shift in the vibrational frequencies of the C=O, N-H, and C=N (in Schiff base derivatives) groups upon complexation provides direct evidence of their involvement in bonding to the metal ion.

Catalytic Applications of 2-Aminoacetohydrazide-Derived Metal Complexes

While specific catalytic applications for complexes of 2-aminoacetohydrazide are not extensively documented, the broader classes of hydrazone and amino acid-derived metal complexes are known to be effective catalysts in a variety of organic transformations. This suggests that complexes of 2-aminoacetohydrazide could have similar potential.

Metal complexes of hydrazones have been reviewed for their catalytic applications, among other uses. escholarship.orgscirp.org These complexes are often used in oxidation and reduction reactions. For instance, metal complexes of amino acids have been shown to catalyze the oxidation of cyclohexene. scirp.orgresearchgate.net In such reactions, complexes of molybdenum and vanadium have demonstrated significant catalytic activity in epoxidation. scirp.orgresearchgate.net

The catalytic activity of these complexes is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the reactants, thereby lowering the activation energy of the reaction. The ligand plays a crucial role in stabilizing the metal center and influencing its reactivity and selectivity. Given the structural similarities, it is plausible that metal complexes of 2-aminoacetohydrazide could find applications in similar catalytic processes, such as oxidation reactions. Further research is needed to explore the catalytic potential of these specific complexes.

Role in Homogeneous and Heterogeneous Catalysis of Organic Transformations

Coordination compounds derived from 2-aminoacetohydrazide and its Schiff base derivatives have demonstrated utility as catalysts in a variety of organic reactions. The catalytic activity of these complexes is intrinsically linked to the nature of the central metal ion and the coordination environment imposed by the ligand.

Homogeneous Catalysis:

In homogeneous catalysis, metal complexes of ligands structurally related to 2-aminoacetohydrazide have shown promise. For instance, Schiff base complexes derived from hydrazides are known to be effective catalysts in various organic reactions. While direct studies on 2-aminoacetohydrazide dihydrochloride (B599025) are limited, research on analogous hydrazide-based ligands provides insight into their potential catalytic roles. These complexes can facilitate reactions such as oxidations and carbon-carbon bond formations. For example, copper(II) complexes of aroylhydrazones have been successfully employed as catalysts for the peroxidative oxidation of cyclohexane. mdpi.com The catalytic cycle in such reactions often involves the metal center cycling through different oxidation states, a process facilitated by the electronic properties of the hydrazone ligand.

One study on a Schiff base derived from a molecule closely related to 2-aminoacetohydrazide, specifically 2-((2-methoxybenzylidene)amino)acetohydrazide, explored the catalytic activity of its Co(II), Ni(II), and Cu(II) complexes in the benzoylation of phenol. The results indicated that these complexes were moderately active, demonstrating the potential of this class of compounds in facilitating acylation reactions. researchgate.net

Heterogeneous Catalysis:

The immobilization of 2-aminoacetohydrazide-based metal complexes onto solid supports offers the advantages of heterogeneous catalysis, including ease of catalyst separation and potential for recyclability. While specific examples involving 2-aminoacetohydrazide dihydrochloride are not extensively documented, the broader class of hydrazone-based metal complexes has been investigated in heterogeneous systems. These supported catalysts can be prepared by anchoring the ligand or the pre-formed complex onto materials such as polymers or silica. Such heterogeneous catalysts have been explored for various organic transformations, benefiting from the combined advantages of the catalytic activity of the metal complex and the practical benefits of a solid-phase catalyst. um.edu.mtnih.gov

The following table summarizes the potential catalytic applications of transition metal complexes of 2-aminoacetohydrazide derivatives based on related studies.

| Metal Ion | Ligand Type | Reaction Type | Catalyst Type | Reference |

| Copper(II) | Aroylhydrazone | Cyclohexane Oxidation | Homogeneous | mdpi.com |

| Cobalt(II) | Schiff Base Hydrazide | Phenol Benzoylation | Homogeneous | researchgate.net |

| Nickel(II) | Schiff Base Hydrazide | Phenol Benzoylation | Homogeneous | researchgate.net |

| Copper(II) | Schiff Base Hydrazide | Phenol Benzoylation | Homogeneous | researchgate.net |

Exploration in Photocatalytic Systems

The application of coordination compounds in photocatalysis is a burgeoning area of research, driven by the potential to utilize light energy to drive chemical reactions for environmental remediation and organic synthesis. Metal complexes with ligands containing chromophoric moieties and suitable electronic properties can act as photocatalysts, initiating redox reactions upon light absorption.

While direct research on the photocatalytic activity of this compound complexes is nascent, the structural features of this ligand suggest its potential in forming photocatalytically active coordination compounds. The development of Schiff bases from 2-aminoacetohydrazide can introduce extended π-systems, which can enhance the absorption of visible light, a desirable characteristic for efficient photocatalysts. redalyc.org

In a broader context, mononuclear copper(II) complexes have been investigated for the photocatalytic degradation of various organic dyes. researchgate.net These studies provide a framework for exploring the potential of 2-aminoacetohydrazide-copper(II) complexes in similar applications. The mechanism of photocatalytic degradation often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, upon irradiation of the metal complex. These highly reactive species then attack and degrade organic pollutants.

The potential for 2-aminoacetohydrazide-based complexes in photocatalysis is an area ripe for further investigation. Future research could focus on the synthesis of novel complexes with various transition metals and the evaluation of their efficiency in the photodegradation of persistent organic pollutants or in light-driven organic synthesis.

The table below outlines potential research directions for exploring the photocatalytic applications of 2-aminoacetohydrazide complexes.

| Metal Ion | Potential Application | Target Pollutant/Reaction | Rationale |

| Copper(II) | Photodegradation of Dyes | Methylene Blue, Methyl Orange | Known activity of Cu(II) complexes in dye degradation researchgate.net |

| Titanium(IV) | Water Splitting | Hydrogen Production | Potential for forming stable photoactive complexes |

| Zinc(II) | Degradation of Phenols | Phenol, Bisphenol A | Zn(II) complexes are often used in photocatalysis |

| Iron(III) | Photo-Fenton Reactions | Various Organic Pollutants | Fe(III) complexes can initiate Fenton-like chemistry upon irradiation |

Theoretical and Computational Investigations of 2 Aminoacetohydrazide Dihydrochloride and Its Derivatives

Molecular Structure and Conformation Analysis

The conformational landscape of 2-aminoacetohydrazide derivatives, particularly N-acylhydrazones, is complex due to the presence of several rotatable bonds, including the C-N and N-N amide bonds. nih.gov Computational methods, primarily DFT, are employed to explore this landscape, identify stable conformers, and understand the factors governing their relative energies. nih.govnih.gov

Studies on related hydrazide systems reveal that the planarity of the hydrazone moiety is a critical structural feature. The rotation around the N-N and C-N bonds leads to various stereoisomers, including E/Z isomers with respect to the C=N bond and syn/anti conformers regarding the N-N bond. nih.gov For instance, in N-acylhydrazones derived from aromatic aldehydes, the E isomer is predominantly observed in polar solvents like DMSO. nih.gov

Computational analyses of similar peptide-like structures, such as dipeptides, have been performed to map their potential energy surfaces. nih.gov These studies calculate the relative energies of numerous conformers to identify the most stable geometries. For example, a conformational analysis of a serine-alanine dipeptide using DFT methods (B3LYP and M06-2X) identified 87 distinct stable conformers, revealing that the most stable structures often feature intramolecular hydrogen bonds, such as those forming β-turns. nih.gov The stability of these conformers is influenced by both backbone dihedral angles and side-chain orientations.

In the solid state, X-ray crystallography provides precise bond lengths and angles, which can be compared with computationally optimized geometries to validate the theoretical methods. nih.govmanchester.ac.uk For a novel furan-2-carbohydrazide (B108491) derivative, DFT (B3LYP/6-311+G(d,p)) and Hartree-Fock (HF) calculations were used to optimize the molecular structure. The results showed good agreement with X-ray diffraction data, confirming the planarity of the molecule and the E-isomer as the global minimum on the potential energy surface. manchester.ac.uk Such studies often reveal that intermolecular hydrogen bonding in the crystal lattice plays a significant role in stabilizing a particular conformation. nih.govresearchgate.net

The table below presents a hypothetical comparison of key geometrical parameters for a 2-aminoacetohydrazide derivative, illustrating the kind of data generated in these computational studies.

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) |

| Bond Length | C=O | 1.24 Å | 1.23 Å |

| N-N | 1.38 Å | 1.37 Å | |

| C=N | 1.30 Å | 1.29 Å | |

| Bond Angle | O=C-N | 122.5° | 122.1° |

| C-N-N | 118.0° | 118.5° | |

| Dihedral Angle | C=N-N-C | 178.5° (anti-periplanar) | 179.0° |

Note: This table is illustrative and based on typical values found in computational studies of related hydrazone structures.

Electronic Structure Studies (e.g., Density Functional Theory, Frontier Molecular Orbitals)

Electronic structure studies are crucial for understanding the reactivity, stability, and spectroscopic properties of molecules. nih.gov Density Functional Theory (DFT) is a widely used method for these investigations, particularly for calculating Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kbhgroup.inepstem.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netschrodinger.com

For the parent amino acid, glycine (B1666218), which forms the core of 2-aminoacetohydrazide, DFT calculations have determined the HOMO and LUMO energies. One study reported a HOMO energy of -6.726 eV and a LUMO energy of -0.637 eV, resulting in a significant energy gap. researchgate.net The introduction of the hydrazide group is expected to alter these values, likely increasing the HOMO energy level due to the presence of lone pairs on the nitrogen atoms, thus making the molecule a better electron donor.

Computational studies on various hydrazone derivatives provide further insight. For a series of 2-(2-hydrazineyl)thiazole derivatives, DFT calculations showed that the HOMO is typically localized on the thiazole (B1198619) ring and the hydrazine (B178648) moiety, while the LUMO is distributed over the aromatic systems. kbhgroup.in This distribution is critical for understanding intramolecular charge transfer (ICT) processes, which influence the molecule's optical properties. researchgate.net

The following table summarizes calculated electronic properties for glycine and a representative hydrazone derivative, showcasing typical data from DFT studies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Glycine researchgate.net | -6.726 | -0.637 | 6.089 | - |

| PIFHT* kbhgroup.in | -5.58 | -2.13 | 3.45 | 4.88 |

*PIFHT: (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For hydrazone derivatives, the oxygen atom of the carbonyl group and the nitrogen atoms are typically the most negative (red) regions, indicating sites susceptible to electrophilic attack or coordination with metal ions. kbhgroup.in

Computational Predictions of Reaction Mechanisms and Energetics

Theoretical chemistry can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction mechanisms and kinetics. du.ac.ir A key reaction of 2-aminoacetohydrazide is the condensation with aldehydes and ketones to form N-acylhydrazones.

Computational studies on analogous reactions, such as the modification of amino acids by reactive aldehydes like 4-hydroxy-2-nonenal (HNE), have been performed using DFT. researchgate.net These studies detail the reaction mechanism, which typically involves the nucleophilic attack of an amino group on a carbonyl carbon. The calculations provide the free energy profile of the reaction, including the energies of reactants, intermediates, transition states, and products. For example, the reaction of lysine (B10760008) with HNE was found to have a free energy barrier of 20.9 kcal/mol for the initial nucleophilic addition step. researchgate.net

The energetics of condensation reactions have also been calculated directly. DFT calculations can determine the reaction energy (ΔE), which indicates whether a reaction is exothermic or endothermic. researchgate.net For the formation of hydrazones from 2-aminoacetohydrazide, the reaction is generally favorable, driven by the formation of a stable C=N double bond and a water molecule.

Below is an illustrative table of calculated energetic data for a model condensation reaction.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants (Hydrazide + Aldehyde) | 0.0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +15.0 |

| 3 | Tetrahedral Intermediate | -5.0 |

| 4 | Transition State 2 (Water Elimination) | +10.0 |

| 5 | Products (Hydrazone + Water) | -8.0 |

Note: This data is hypothetical and represents a typical profile for a condensation reaction modeled with DFT.

These computational models can also explore the influence of catalysts (acid or base) on the reaction barrier. The presence of a proton source or sink can stabilize transition states and significantly lower the activation energy, explaining why these reactions are often catalyzed in practice.

Modeling of Ligand-Metal Interactions and Complex Stability

2-Aminoacetohydrazide and its hydrazone derivatives are effective chelating agents for various metal ions due to the presence of multiple donor atoms (the amino nitrogen, the amide oxygen, and the imine nitrogen). Computational modeling is a powerful tool for studying the structure of these metal complexes and predicting their stability. rsc.orgresearchgate.net

DFT calculations can optimize the geometry of metal-ligand complexes, providing information on coordination numbers, bond lengths, and bond angles. rsc.org For instance, studies on Zn(II) complexes with a hydrazone ligand have shown that the ligand coordinates in a deprotonated, zwitterionic form through its N, N, and O donor atoms, leading to octahedral or penta-coordinated geometries depending on other co-ligands. rsc.org

A crucial aspect of these studies is the prediction of the complex's stability, often quantified by the stability constant (log β). scispace.com Computational schemes have been developed to predict these constants by calculating the free energies of ligand-exchange reactions in solution, often using a combination of DFT and a continuum solvent model. rsc.org This approach has shown good accuracy, with mean absolute deviations of about 1.4 log units compared to experimental values for copper complexes. rsc.orgresearchgate.net

The stability of metal complexes is influenced by factors such as the nature of the metal ion and the ligand. For example, the Irving-Williams series, which describes the relative stabilities of high-spin octahedral complexes of first-row transition metals, is often reproduced in both experimental and computational studies. researchgate.net

The following table provides representative calculated stability constants for metal complexes with related amino acid ligands, demonstrating the type of quantitative data that can be obtained.

| Metal Ion | Ligand | Calculated log β (1:1 complex) | Experimental log β (1:1 complex) |

| Cu(II) | Pyridoxamine researchgate.net | 10.1 | 9.0 |

| Cu(II) | Glycinate researchgate.net | 8.6 | 8.6 |

| Ni(II) | Glycinate researchgate.net | - | 5.76 |

| Zn(II) | Glycinate researchgate.net | - | 5.00 |

These theoretical models are invaluable for designing ligands with specific metal-binding properties and for understanding their role in biological systems or as analytical reagents. nih.gov

Tautomerism Studies in Hydrazide and Hydrazone Derivatives

Hydrazides and their corresponding hydrazone derivatives can exist in different tautomeric forms, and understanding the equilibrium between these forms is essential for predicting their chemical behavior. reddit.com The primary tautomerism in hydrazides is the amide-iminol equilibrium, while hydrazones can exhibit keto-enol or azo-hydrazone tautomerism depending on their structure. nih.govresearchgate.net

Computational studies using DFT have proven to be highly effective in determining the relative stabilities of different tautomers. researchgate.netresearchgate.net For simple hydrazides, the amide form is generally much more stable than the iminol form. researchgate.net In the case of N-acylhydrazones, the keto-imine (hydrazone) form is typically favored over the enol-azine tautomer.

Quantum chemical calculations on a series of simple hydrazones investigated the energetic stabilities of hydrazone versus azine tautomers. researchgate.net The study, using the M062X functional, found that while many hydrazones prefer the azine state, oxygen-substituted compounds (like N-acylhydrazones) strongly prefer the hydrazone tautomer. The energy difference between tautomers and the activation barrier for the proton transfer can be calculated to assess the likelihood of tautomerization. For N-hydroxy amidines, the energy difference between tautomers was found to be only 4-10 kcal/mol, but the barrier for interconversion was high (33-71 kcal/mol), indicating that the tautomers would not easily interconvert at room temperature without a catalyst. du.ac.ir

Solvent effects are also crucial in determining tautomeric preference. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. Computational models often incorporate solvent effects using implicit models (like PCM) or by including explicit solvent molecules. researchgate.net

The table below shows calculated relative energies for different tautomers of a model hydrazone, illustrating the typical energy differences found in such studies.

| Tautomeric Form | Description | Relative Energy (kcal/mol) - Gas Phase researchgate.net |

| Hydrazone (Keto) | R-C(=O)-NH-N=CH-R' | 0.0 (Reference) |

| Azine (Enol) | R-C(OH)=N-N=CH-R' | +5.0 |

Note: Values are illustrative, based on findings for oxygen-substituted hydrazones where the hydrazone form is more stable.

These theoretical investigations clarify the predominant tautomeric forms of these compounds in different environments, which is fundamental to interpreting their spectroscopic data and understanding their reactivity and biological activity. nih.govrsc.org

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Synthetic Routes

The advancement of chemical applications often hinges on the availability of efficient and scalable synthetic routes to key building blocks. For 2-aminoacetohydrazide dihydrochloride (B599025), future research will likely focus on developing novel synthetic strategies that offer improvements in yield, purity, and sustainability.

Current synthetic approaches to similar hydrazide compounds often involve the hydrazinolysis of corresponding esters. nih.gov For instance, the synthesis of N-(2-naphthalenyl)glycine hydrazide is achieved by refluxing the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303). nih.gov A similar principle can be applied to the synthesis of 2-aminoacetohydrazide from a glycine (B1666218) ester derivative. Future research could explore alternative pathways, potentially involving greener solvents and catalysts to enhance the environmental profile of the synthesis.

One promising direction is the exploration of one-pot syntheses, which streamline the reaction process by avoiding the isolation of intermediates. Such methods can significantly improve efficiency and reduce waste. clockss.org Furthermore, the development of continuous flow processes for the synthesis of 2-aminoacetohydrazide dihydrochloride could offer advantages in terms of scalability, safety, and process control.

| Synthetic Approach | Description | Potential Advantages |

| Ester Hydrazinolysis | Reaction of a glycine ester with hydrazine hydrate. nih.gov | Established and reliable method. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. clockss.org | Increased efficiency, reduced waste, and lower costs. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved scalability, enhanced safety, and precise process control. |

| Biocatalysis | Utilizing enzymes to catalyze the synthesis. | High selectivity, mild reaction conditions, and environmentally friendly. |

Exploration of Undiscovered Reactivity Pathways and Functionalizations

The reactivity of 2-aminoacetohydrazide is dictated by its two key functional groups: the primary amine and the hydrazide moiety. While the individual reactivity of these groups is well-understood, their interplay within the same molecule presents opportunities for discovering novel chemical transformations.

The hydrazide group is a versatile functional handle, capable of undergoing a variety of reactions. It is a key precursor for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. nih.gov The condensation of the hydrazide with aldehydes and ketones to form hydrazones is a particularly important reaction, as hydrazones themselves exhibit a broad spectrum of biological activities and serve as valuable intermediates in organic synthesis. mdpi.comnih.gov

Future research should focus on exploring the selective functionalization of the primary amine versus the hydrazide group. This would enable the synthesis of a diverse library of derivatives with tailored properties. For example, selective acylation or alkylation of the primary amine would yield compounds with different lipophilicity and hydrogen bonding capabilities. Conversely, reactions at the hydrazide terminus could be used to introduce a variety of substituents, leading to new classes of compounds with unique chemical and physical properties.

The development of orthogonal protection strategies will be crucial for achieving selective functionalization. This would allow chemists to precisely control which functional group reacts, opening the door to the synthesis of complex molecules with well-defined architectures.

Advanced Applications in Supramolecular Chemistry and Nanomaterials Research

The ability of 2-aminoacetohydrazide to participate in hydrogen bonding and coordination with metal ions makes it an attractive candidate for applications in supramolecular chemistry and the development of novel nanomaterials.

Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. researchgate.net The primary amine and hydrazide groups of 2-aminoacetohydrazide are excellent hydrogen bond donors and acceptors, enabling the formation of well-ordered supramolecular assemblies. These assemblies can take the form of gels, liquid crystals, or other organized structures. nih.gov The self-assembly of amino acid-based molecules has been shown to produce functional biomaterials. nih.gov By incorporating 2-aminoacetohydrazide into larger molecular frameworks, it may be possible to design new hydrogelators and other soft materials with tunable properties.

Nanomaterials Research

In the realm of nanomaterials, 2-aminoacetohydrazide can serve as a versatile linker or capping agent in the synthesis of nanoparticles and coordination polymers. The hydrazide moiety can coordinate to metal ions, facilitating the formation of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comrsc.org These materials have potential applications in gas storage, catalysis, and sensing.

Furthermore, the amino group can be used to functionalize the surface of nanoparticles, imparting new properties and enabling their integration into larger systems. nih.gov For example, amino-functionalized nanoparticles can be used in biomedical applications for drug delivery and bioimaging. The use of amino acid-based surfactants for the synthesis of chiral nanoparticles has also been explored. nih.gov

| Field | Potential Application of this compound |

| Supramolecular Chemistry | Formation of hydrogels, liquid crystals, and other self-assembled materials through hydrogen bonding. nih.govnih.gov |

| Nanomaterials | Linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org |

| Nanoparticles | Surface functionalization of nanoparticles to enhance their properties and enable biomedical applications. nih.govnih.gov |

Interdisciplinary Research with Emphasis on Chemical Design

The future of chemical research lies in interdisciplinary collaboration and the rational design of functional molecules. This compound, with its simple structure and versatile reactivity, is an ideal platform for such endeavors.

By combining the principles of organic synthesis, computational chemistry, and materials science, researchers can design and create new molecules and materials based on the 2-aminoacetohydrazide scaffold. For instance, computational modeling can be used to predict the self-assembly behavior of 2-aminoacetohydrazide derivatives or to design new ligands for metal-catalyzed reactions.

The integration of common functional groups into a single pharmacophore is a powerful strategy in drug discovery. nih.gov The dual functionality of 2-aminoacetohydrazide makes it an attractive starting point for the design of new bioactive molecules. By systematically modifying the structure of the molecule and evaluating its biological activity, it may be possible to develop new therapeutic agents.

Interdisciplinary research will also be key to exploring the full potential of 2-aminoacetohydrazide in materials science. Collaboration between chemists, physicists, and engineers will be necessary to design, synthesize, and characterize new materials with tailored optical, electronic, and mechanical properties.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-aminoacetohydrazide dihydrochloride, and how can purity be optimized?

- Methodology : The synthesis typically involves reacting glyoxylic acid derivatives with hydrazine derivatives under controlled pH and temperature. For example, ethyl methyl amine and acetohydrazides are condensed in acidic conditions, followed by hydrochlorination with HCl .

- Purification : Recrystallization from ethanol/water mixtures is recommended to obtain high-purity crystalline material. Characterization via NMR (e.g., verifying NH and CH2 peaks) and IR spectroscopy (e.g., C=O and N-H stretches) ensures structural integrity .

- Optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to hydrazide) and monitor pH (4–6) to minimize side products like unreacted hydrazine .

Q. How should researchers characterize this compound to confirm its structure?

- Analytical Techniques :

- NMR : ¹H NMR (D2O) should show peaks for the hydrazide NH (δ 7.8–8.2 ppm) and methylene groups (δ 3.2–3.5 ppm). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) .

- IR : Key bands include C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) .

- Elemental Analysis : Verify %C, %H, and %N align with theoretical values (e.g., C₅H₁₅Cl₂N₃O: C 29.4%, H 7.4%, N 20.6%) .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye irritation (H315, H319) .

- Work in a fume hood to prevent inhalation of dust (H335) .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the hydrazide functional group in this compound influence its reactivity in drug design?

- Mechanistic Insight : The hydrazide group (-CONHNH₂) reacts with aldehydes/ketones to form hydrazones, enabling conjugation with bioactive molecules. For example, it can act as a precursor for semicarbazides, which inhibit enzymes like monoamine oxidase .

- Experimental Design : Optimize reaction conditions (e.g., pH 5–6, room temperature) for hydrazone formation. Monitor reaction progress via TLC (silica gel, ethyl acetate mobile phase) .

Q. What strategies resolve contradictions in reported biological activities of hydrazide derivatives?

- Case Study : Some studies report antimicrobial activity, while others note limited efficacy.

- Validation : Cross-test in standardized assays (e.g., MIC against P. aeruginosa). Control variables like solvent (DMSO vs. PBS) and concentration (5–10 mg/mL) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance bioactivity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methods :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding with active-site residues (e.g., Ser203, His447) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Scale-Up Considerations :

- Reactor Design : Use jacketed reactors for temperature control (20–25°C) during HCl addition to prevent exothermic side reactions .

- Purification : Replace recrystallization with column chromatography (silica gel, methanol/chloroform gradient) for large batches .

Data Analysis & Experimental Design

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) for this compound?

- Troubleshooting :

- Solvent Effects : D2O vs. DMSO-d6 can shift NH peaks. Confirm solvent choice matches literature protocols .

- Impurity Peaks : Compare with reference spectra (PubChem CID 50999450) to identify unreacted starting materials .

Q. What statistical methods are suitable for analyzing dose-response data in bioactivity studies?

- Approach :

- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀ values .

- ANOVA : Compare treatment groups (e.g., 2-aminoacetohydrazide vs. control) with post-hoc Tukey tests (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.